molecular formula C16H14Cl3NO B4994347 2-phenyl-N-(2,4,5-trichlorophenyl)butanamide

2-phenyl-N-(2,4,5-trichlorophenyl)butanamide

Cat. No.: B4994347
M. Wt: 342.6 g/mol
InChI Key: WYKAGIPGATWVJK-UHFFFAOYSA-N
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Description

2-phenyl-N-(2,4,5-trichlorophenyl)butanamide is an organic compound characterized by the presence of a phenyl group and a trichlorophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2,4,5-trichlorophenyl)butanamide typically involves the reaction of 2,4,5-trichloroaniline with phenylbutyric acid or its derivatives under specific conditions. The reaction is often catalyzed by agents such as sulfuric acid or hydrochloric acid to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,4,5-trichlorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.

    Substitution: The phenyl and trichlorophenyl groups can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

2-phenyl-N-(2,4,5-trichlorophenyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,4,5-trichlorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(2,4,6-trichlorophenyl)butanamide
  • 2-phenyl-N-(3,4,5-trichlorophenyl)butanamide
  • 2-phenyl-N-(2,3,4-trichlorophenyl)butanamide

Uniqueness

2-phenyl-N-(2,4,5-trichlorophenyl)butanamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

2-phenyl-N-(2,4,5-trichlorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO/c1-2-11(10-6-4-3-5-7-10)16(21)20-15-9-13(18)12(17)8-14(15)19/h3-9,11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKAGIPGATWVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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